REACTION_CXSMILES
|
[Cl-].[Ca+2].[Cl-].[C:4]([NH:6][C:7]([NH2:9])=[NH:8])#[N:5].[F:10][C:11]([F:17])([F:16])[C:12](OC)=O.[CH3:18][O-:19].[Na+].Cl>CO>[NH2:8][C:7]1[N:6]=[C:4]([O:19][CH3:18])[N:5]=[C:12]([C:11]([F:10])([F:16])[F:17])[N:9]=1 |f:0.1.2,5.6|
|
Name
|
|
Quantity
|
56.6 g
|
Type
|
reactant
|
Smiles
|
[Cl-].[Ca+2].[Cl-]
|
Name
|
|
Quantity
|
210 g
|
Type
|
reactant
|
Smiles
|
C(#N)NC(=N)N
|
Name
|
|
Quantity
|
2 L
|
Type
|
solvent
|
Smiles
|
CO
|
Name
|
|
Quantity
|
640 g
|
Type
|
reactant
|
Smiles
|
FC(C(=O)OC)(F)F
|
Name
|
solution
|
Quantity
|
450 g
|
Type
|
reactant
|
Smiles
|
|
Name
|
sodium methoxide
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C[O-].[Na+]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
Cl
|
Control Type
|
AMBIENT
|
Type
|
CUSTOM
|
Details
|
with stirring
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
The mixture is heated
|
Type
|
TEMPERATURE
|
Details
|
to reflux temperature
|
Type
|
STIRRING
|
Details
|
stirred
|
Type
|
TEMPERATURE
|
Details
|
under reflux for one hour, whereupon a homogeneous solution
|
Duration
|
1 h
|
Type
|
CUSTOM
|
Details
|
is obtained
|
Type
|
TEMPERATURE
|
Details
|
After heating
|
Type
|
TEMPERATURE
|
Details
|
under reflux for 2 hours
|
Duration
|
2 h
|
Type
|
TEMPERATURE
|
Details
|
the mixture is cooled to room temperature
|
Type
|
DISTILLATION
|
Details
|
The methanol is then distilled off
|
Type
|
ADDITION
|
Details
|
about 2 l of water are added little by little, and the
|
Type
|
CUSTOM
|
Details
|
finely crystalline white crystals are separated off
|
Type
|
CUSTOM
|
Details
|
dried in vacuo
|
Name
|
|
Type
|
|
Smiles
|
NC1=NC(=NC(=N1)OC)C(F)(F)F
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |